N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxypropanamide
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxypropanamide
Brand Name:
Vulcanchem
CAS No.:
349542-16-1
VCID:
VC0473294
InChI:
InChI=1S/C17H16N2O2S/c1-11-8-9-14-15(10-11)22-17(18-14)19-16(20)12(2)21-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19,20)
SMILES:
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=CC=CC=C3
Molecular Formula:
C17H16N2O2S
Molecular Weight:
312.4g/mol
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxypropanamide
CAS No.: 349542-16-1
Main Products
VCID: VC0473294
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol
CAS No. | 349542-16-1 |
---|---|
Product Name | N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxypropanamide |
Molecular Formula | C17H16N2O2S |
Molecular Weight | 312.4g/mol |
IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxypropanamide |
Standard InChI | InChI=1S/C17H16N2O2S/c1-11-8-9-14-15(10-11)22-17(18-14)19-16(20)12(2)21-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19,20) |
Standard InChIKey | CJKOGEVAXABYEX-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=CC=CC=C3 |
PubChem Compound | 3294692 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume